REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH3:13][CH:14]1[NH:19][CH2:18][CH2:17][NH:16][C:15]1=[O:20].C([O-])([O-])=O.[K+].[K+]>CC#N>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:19]1[CH2:18][CH2:17][NH:16][C:15](=[O:20])[CH:14]1[CH3:13])=[N:7][N:6]=[CH:5]2 |f:2.3.4|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)Cl
|
Name
|
|
Quantity
|
0.239 g
|
Type
|
reactant
|
Smiles
|
CC1C(NCCN1)=O
|
Name
|
|
Quantity
|
0.155 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In three separate
|
Type
|
CUSTOM
|
Details
|
sealed tubes
|
Type
|
CUSTOM
|
Details
|
The reaction mixtures
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with 2M NH3 in MeOH/CH2Cl2 (0:1→1:19)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)N1C(C(NCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |